Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
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Overview
Description
Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to an acetamide moiety, with three chlorine atoms attached to the acetamide carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- typically involves the reaction of 2-benzoylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.
Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or simpler amides. Substitution reactions can result in the formation of various substituted acetamides.
Scientific Research Applications
Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can undergo nucleophilic attack. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)acetamide: Lacks the trichloro group, leading to different reactivity and properties.
N-(2-benzoylphenyl)oxalamate: Contains an oxalamate group instead of the trichloroacetamide group, affecting its hydrogen bonding and steric interactions.
N1,N2-bis(2-benzoylphenyl)oxalamide: Features two benzoylphenyl groups, resulting in unique cooperative effects in hydrogen bonding.
Uniqueness
Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities. The combination of the benzoyl and trichloroacetamide groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQXSOGQOERHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405660 |
Source
|
Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35382-88-8 |
Source
|
Record name | Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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